physicochemical properties of (5-bromo-1H-indol-1-yl)acetic acid
physicochemical properties of (5-bromo-1H-indol-1-yl)acetic acid
The following technical guide is structured to serve as a definitive reference for researchers utilizing (5-bromo-1H-indol-1-yl)acetic acid in medicinal chemistry and drug development.
A Technical Guide for Drug Discovery & Scaffold Analysis
Executive Summary
(5-Bromo-1H-indol-1-yl)acetic acid (CAS: 937621-97-1) is a critical heterocyclic building block and pharmacophore scaffold. It represents a specific subclass of indole-1-acetic acids , a chemical family extensively explored as antagonists for the CRTH2 (DP2) receptor and inhibitors of aldose reductase .
Unlike its isomer (indol-3-yl)acetic acid (the plant hormone auxin), the N-substituted (indol-1-yl)acetic acid core provides a distinct steric and electronic profile, preventing rapid metabolic degradation while maintaining key polar interactions in protein binding pockets. This guide details its molecular architecture, physicochemical parameters, and experimental handling protocols.
Molecular Architecture & Electronic Properties
The compound consists of a lipophilic 5-bromoindole core functionalized at the indole nitrogen (N1) with a hydrophilic acetic acid tail.
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Lipophilic Core (5-Bromoindole): The bromine atom at position 5 increases lipophilicity (LogP) and metabolic stability compared to the unsubstituted indole. It also serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) to expand the scaffold.
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Polar Head (Acetic Acid): The carboxylic acid moiety acts as a key hydrogen bond donor/acceptor and provides pH-dependent solubility. The N-substitution removes the H-bond donor capability of the indole nitrogen, altering the hydrogen bond network compared to 3-substituted indoles.
Structural Visualization
The following diagram illustrates the synthesis and key functional regions of the molecule.
Figure 1: Synthetic pathway and structural evolution from 5-bromoindole to the target acid.
Key Physicochemical Parameters
The following data aggregates predicted and experimental values relevant for formulation and assay development.
| Parameter | Value / Description | Context |
| CAS Number | 937621-97-1 | Unique Identifier |
| Formula | C₁₀H₈BrNO₂ | |
| Molecular Weight | 254.08 g/mol | Fragment-like (<300 Da) |
| Physical State | Solid (Crystalline Powder) | White to off-white |
| LogP (Predicted) | 2.49 ± 0.3 | Moderate Lipophilicity |
| TPSA | 42.23 Ų | High Membrane Permeability |
| pKa (Acid) | 3.8 – 4.2 (Estimated) | Carboxylic acid on N-alkyl chain |
| H-Bond Donors | 1 (COOH) | |
| H-Bond Acceptors | 2 (C=O, OH) | Indole N is not an acceptor here |
| Rotatable Bonds | 2 | Flexible tail |
Expert Insight: The LogP of ~2.5 places this compound in an optimal range for drug-likeness (Lipinski's Rule of 5). It is hydrophobic enough to cross membranes but possesses a solubilizing "handle" (COOH) that allows for salt formation (e.g., Sodium or Meglumine salts) to boost aqueous solubility for dosing.
Solubility & Ionization Profile
Understanding the ionization behavior is critical for assay buffer selection.
pH-Dependent Solubility
As a weak acid (pKa ~4.0), the compound exhibits a classic pH-solubility profile:
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pH < 3.0 (Unionized): Predominantly neutral. Low aqueous solubility (< 0.1 mg/mL). Soluble in organic solvents (DMSO, Ethanol, DMF).
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pH > 5.5 (Ionized): Predominantly anionic (carboxylate). Solubility increases significantly (> 1 mg/mL in buffered media).
Solvent Compatibility Table
| Solvent | Solubility Rating | Usage Recommendation |
| DMSO | High (> 20 mg/mL) | Preferred for stock solutions (10-100 mM). |
| Ethanol | Moderate | Suitable for evaporation/coating.[1] |
| Water (Neutral) | Low | Not recommended for stock preparation. |
| PBS (pH 7.4) | Moderate | Soluble as anion; ensure pre-dissolution in DMSO. |
| 0.1 M NaOH | High | Forms soluble Sodium salt immediately. |
Biological Relevance & Applications[3][4][9]
This scaffold is not merely a chemical curiosity; it is a validated pharmacophore in immunology and metabolic disease research.
A. CRTH2 (DP2) Antagonism
Indole-1-acetic acids are a primary class of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .[2]
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Mechanism: They mimic Prostaglandin D2 (PGD2) but block the receptor, preventing Th2 cell recruitment in allergic asthma and rhinitis.
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Role: The acetic acid tail mimics the carboxylate of PGD2, while the 5-bromoindole core occupies the hydrophobic pocket of the receptor.
B. Aldose Reductase Inhibition
Related analogs ([5-(benzyloxy)-1H-indol-1-yl]acetic acid) have shown sub-micromolar inhibition of aldose reductase, a target for diabetic complications.
Pathway Visualization
Figure 2: Mechanism of action in the CRTH2 inflammatory pathway.
Experimental Protocols
To ensure reproducibility, the following protocols are recommended for characterizing this compound.
Protocol A: Stock Solution Preparation (10 mM)
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Objective: Prepare a stable stock for biological assays.
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Materials: 2.54 mg of Compound, anhydrous DMSO.
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Weigh 2.54 mg of (5-bromo-1H-indol-1-yl)acetic acid into a sterile glass vial.
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Add 1.0 mL of dry DMSO.
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Vortex for 30 seconds. The solution should be clear and colorless.
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Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.
Protocol B: Potentiometric pKa Determination
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Objective: Determine the precise ionization constant.
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Method:
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Dissolve the compound in a mixture of Methanol:Water (30:70) to ensure initial solubility.
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Perform titration using 0.1 M KOH standard solution at 25°C under inert gas (N₂).
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Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa (extrapolating to 0% methanol).
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Expected Result: An inflection point corresponding to the carboxylic acid at pH ~4.0.
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Protocol C: Analytical Verification (HPLC-UV)
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Detection: UV at 280 nm (characteristic Indole absorption) and 220 nm .
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Retention: The 5-Br substituent will significantly increase retention time compared to unsubstituted indole-1-acetic acid.
References
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ChemScene. (2024). (5-Bromo-1H-indol-1-yl)acetic acid Product Monograph. Retrieved from
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Luker, T., et al. (2011).[2] "Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists—discovery of AZD1981."[2] Bioorganic & Medicinal Chemistry Letters, 21(21), 6288-6292.[2]
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PubChem. (2024). Compound Summary for 5-Bromoindole (Precursor Data). Retrieved from
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Stefek, M., et al. (2015). "[5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand."[3] Acta Biochimica Polonica, 62(3).
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Jones, R. M., et al. (2014).[4] "Discovery of isoquinolinone indole acetic acids as antagonists of CRTH2."[4] Journal of Medicinal Chemistry, 57(4), 1299-1322.[4]
Sources
- 1. 페닐히드라진 | 100-63-0 [m.chemicalbook.com]
- 2. Substituted indole-1-acetic acids as potent and selective CRTh2 antagonists-discovery of AZD1981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, an aldose reductase inhibitor and PPARγ ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of isoquinolinone indole acetic acids as antagonists of chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2) for the treatment of allergic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
